REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]1[NH:9][C:8](=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4]1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C1=CC=CC=2)=O>ClCCl>[O:10]=[C:8]1[NH:9][CH:3]([CH:2]=[O:1])[CH2:4][CH2:5][CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
OCC1CCCCC(N1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1CCCCC(N1)=O
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Thereafter, the suspension is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to yield 2.65 g of crude material
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography (eluent gradient: cyclohexane/50-100 vol. % ethyl acetate)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCCCC(N1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 272 mg | |
YIELD: CALCULATEDPERCENTYIELD | 36.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |